Cyclopropyl 2-methylphenyl ketone

Übersicht

Beschreibung

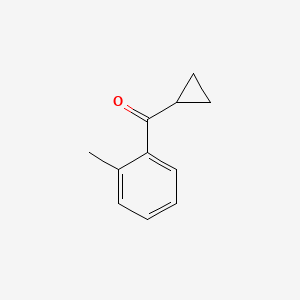

Cyclopropyl 2-methylphenyl ketone, also known as cyclopropyl (2-methylphenyl)methanone, is an organic compound with the molecular formula C11H12O . It has a molecular weight of 160.22 . The compound is typically stored in a dry environment at 2-8°C . It is available in either solid or liquid form .

Molecular Structure Analysis

The InChI code for Cyclopropyl 2-methylphenyl ketone is1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to a 2-methylphenyl group via a ketone functional group . The cyclopropyl group is formed by the overlap of two sp-hybrid orbitals . Chemical Reactions Analysis

Cyclopropyl ketones, including Cyclopropyl 2-methylphenyl ketone, can undergo various chemical reactions. A study describes a SmI2-catalyzed intermolecular coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .Physical And Chemical Properties Analysis

Cyclopropyl 2-methylphenyl ketone has a molecular weight of 160.22 . It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form . The carbon-to-oxygen double bond in the carbonyl group of the compound is quite polar . This polarity leads to dipole-dipole interactions that significantly affect the boiling points .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions in Organic Synthesis

Cyclopropyl 2-methylphenyl ketone is a valuable compound in organic synthesis, particularly in cycloaddition reactions. These reactions are pivotal for constructing cyclic frameworks, including polycycles and heterocycles . The compound’s reactivity allows for the development of new synthetic methods, such as asymmetric cycloadditions and C–H bond-activated cycloadditions .

Pharmaceutical Applications: Drug Design and Synthesis

In the pharmaceutical industry, cyclopropyl 2-methylphenyl ketone can be used to create sp3-rich molecular frameworks. These structures are often found in drug molecules due to their potential to improve potency, metabolic stability, and pharmacokinetic properties . The compound’s versatility makes it a candidate for the synthesis of complex drug molecules.

Material Science: Polymer and Resin Synthesis

The unique chemical structure of cyclopropyl 2-methylphenyl ketone contributes to advancements in material science. It is used in the synthesis of polymers and resins, where its three-membered ring structure offers various chemical transformation possibilities .

Chemical Engineering: Catalysis and Process Optimization

In chemical engineering, cyclopropyl 2-methylphenyl ketone plays a role in catalytic processes. It is used in formal [3 + 2] cycloadditions, where the compound acts as a substrate to deliver complex, sp3-rich products . This application is crucial for the development of new catalytic methods and the optimization of chemical processes.

Biochemistry: Metabolic Pathway Exploration

Cyclopropyl 2-methylphenyl ketone is also relevant in biochemistry, particularly in the exploration of metabolic pathways. Its incorporation into drug candidates can lead to improved interactions with target proteins and enhance the pharmacokinetic profile of the drugs .

Environmental Science: Eco-Friendly Synthesis

The compound’s potential for eco-friendly synthesis makes it significant in environmental science. Researchers are exploring ways to use cyclopropyl 2-methylphenyl ketone in processes that minimize toxic waste and promote sustainable chemical practices .

Safety And Hazards

Cyclopropyl 2-methylphenyl ketone is classified as a flammable liquid . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures must be implemented when dealing with this compound, including the use of protective wear, careful handling to avoid ingestion or contact, and controlled storage away from heat sources to prevent accidental ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclopropyl-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMDTEZRTBZOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625315 | |

| Record name | Cyclopropyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-methylphenyl ketone | |

CAS RN |

39615-34-4 | |

| Record name | Cyclopropyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)

![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)

![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)

![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)